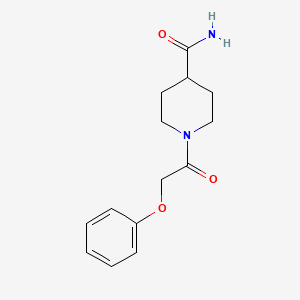![molecular formula C18H18BrNO2 B3912261 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3912261.png)
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
Übersicht
Beschreibung
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is commonly referred to as BMK or PMK, and it is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals. The purpose of
Wirkmechanismus
The mechanism of action of 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune response and reduce inflammation in the body.
Biochemical and Physiological Effects:
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the immune response. It may also have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its high purity and stability, as well as its potential for use as a precursor in the synthesis of several pharmaceuticals and agrochemicals. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. These include:
1. Further investigation of the mechanism of action of this compound and its potential for use in the treatment of cancer, inflammation, and viral infections.
2. Development of new synthesis methods and optimization of existing methods to improve the yield and purity of the final product.
3. Investigation of the neuroprotective effects of this compound and its potential for use in the treatment of neurodegenerative diseases.
4. Exploration of the potential use of this compound as a precursor in the synthesis of new pharmaceuticals and agrochemicals.
5. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use as a precursor in the synthesis of several pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-15(6-9-17(12)19)20-13(2)11-18(21)14-4-7-16(22-3)8-5-14/h4-11,20H,1-3H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESRSUOJZVXMPQ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromo-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-dioxolan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3912181.png)
![4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912182.png)
![N-(4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B3912190.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3912212.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3912215.png)
![4-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912227.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912238.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B3912246.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B3912248.png)
![1-(2-fluoro-5-methyl-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3912253.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]methionine](/img/structure/B3912270.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]glycine](/img/structure/B3912278.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B3912283.png)